1-Chloro-7-ethoxyisoquinoline
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Overview
Description
1-Chloro-7-ethoxyisoquinoline is a chemical compound belonging to the isoquinoline family, which is characterized by a fusion of a benzene ring and a pyridine nucleus. Isoquinolines are known for their stability and unique reactivity, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-ethoxyisoquinoline typically involves the chlorination and ethoxylation of isoquinoline derivatives. One common method includes the reaction of isoquinoline with ethyl chloroformate in the presence of a base, followed by chlorination using thionyl chloride .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method reduces the reaction time and minimizes the use of harmful solvents, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-7-ethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are used under reflux conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: Formation of various substituted isoquinolines.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroisoquinoline derivatives.
Scientific Research Applications
1-Chloro-7-ethoxyisoquinoline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Chloro-7-ethoxyisoquinoline involves its interaction with cellular components, leading to various biological effects. It targets specific enzymes and proteins, disrupting their normal function. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, while its anticancer effects are linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-Chloro-7-fluoro-4-ethoxyisoquinoline
- 7-Chloroquinoline derivatives
Comparison: 1-Chloro-7-ethoxyisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-Chloro-7-fluoro-4-ethoxyisoquinoline, it exhibits different reactivity and biological activity profiles, making it suitable for specialized applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and researchers.
Properties
Molecular Formula |
C11H10ClNO |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-chloro-7-ethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-9-4-3-8-5-6-13-11(12)10(8)7-9/h3-7H,2H2,1H3 |
InChI Key |
UVWAWQWYEQSWKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CN=C2Cl |
Origin of Product |
United States |
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